molecular formula C10H14N4O2 B14602505 1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-33-9

1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B14602505
CAS No.: 61080-33-9
M. Wt: 222.24 g/mol
InChI Key: CNPHKEYNFPDOBD-UHFFFAOYSA-N
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Description

1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with methyl and propyl groups

Preparation Methods

The synthesis of 1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of the corresponding purine derivative with propyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the purine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream effects on cellular processes .

Comparison with Similar Compounds

1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

Properties

CAS No.

61080-33-9

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,8-dimethyl-9-propyl-3H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-5-14-6(2)11-7-8(14)12-10(16)13(3)9(7)15/h4-5H2,1-3H3,(H,12,16)

InChI Key

CNPHKEYNFPDOBD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1NC(=O)N(C2=O)C)C

Origin of Product

United States

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